eFT508
Overview
Description
eFT508, also known as Tomivosertib, is a potent, highly selective, and orally bioavailable inhibitor of Mitogen-Activated Protein Kinase Interacting Kinases (MNK) 1 and 2 . It has been studied in patients with solid tumors and lymphoma .
Chemical Reactions Analysis
eFT508 has been shown to inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E) and other key effector proteins, including hnRNPA1 and PSF . This leads to a dose-dependent reduction in eIF4E phosphorylation at serine 209 .
Scientific Research Applications
Application in Diffuse Large B-Cell Lymphoma (DLBCL)
- Field : Oncology
- Summary : eFT508, a potent and selective Mitogen-Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 inhibitor, has been found to be efficacious in preclinical models of DLBCL .
- Methods : eFT508 inhibits MNK1 and MNK2, which regulate the stability and translation of a subset of cellular mRNA. It has a half-maximal inhibitory concentration (IC 50) of 1-2 nM against both MNK isoforms in enzyme assays .
- Results : In a panel of 50 hematological cancers, eFT508 showed anti-proliferative activity against multiple DLBCL cell lines. Sensitivity to eFT508 in TMD8, OCI-Ly3 and HBL1 DLBCL cell lines was associated with dose-dependent decreases in production of pro-inflammatory cytokines .
Application in Advanced Triple Negative Breast Cancer (TNBC) and Hepatocellular Carcinoma (HCC)
- Field : Oncology
- Summary : A study evaluated the pharmacodynamic (PD), safety, antitumor activity, and PK of eFT508 in subjects with advanced TNBC and HCC .
- Methods : The study was a non-randomized, open-label, parallel assignment, interventional clinical trial. The intervention was 200 mg eFT508 dosed BID for 3 week cycles .
- Results : The study was terminated due to change in focus of the development program .
Application in Immunotherapies
- Field : Immunology
- Summary : eFT508, a potent, selective inhibitor of MNK1 and MNK2, establishes a regulatory program that promotes multiple steps in the cancer immunity cycle including expansion of memory T cells and prevention of T-cell exhaustion .
- Methods : Not specified .
- Results : Not specified .
Application in Increasing Chemosensitivity in Breast Cancer
- Field : Oncology
- Summary : Treatment with eFT-508 restored effector and cytotoxic function of tumor-infiltrating CD8+ T cells in mice .
- Methods : Not specified .
- Results : The remarkable efficacy observed both in vitro and in vivo, and clinical synergism with adriamycin, highlights the potential of eFT-508 as an alternative, yet more efficacious, therapeutic option for patients with TNBC .
Application in Combination Therapies
- Field : Oncology
- Summary : eFT508 has been found to be effective when combined with other therapies. Specifically, it has been found to increase the efficacy of anti-PD-1 or anti-PD-L1 monoclonal antibodies .
- Methods : Not specified .
- Results : The combination of eFT508 with either anti-PD-1 or anti-PD-L1 monoclonal antibodies resulted in marked efficacy, significantly increasing the percentage of responder animals .
Application in T-cell Differentiation
- Field : Immunology
- Summary : eFT508 has been found to affect the rate of T-cell differentiation. It reduces the expression of exhaustion markers such as PD-1, LAG3 and TIM3, leading to increased cytotoxic T-cell function .
- Methods : Not specified .
- Results : Not specified .
Application in Combination with R-CHOP and Novel Targeted Agents
- Field : Oncology
- Summary : eFT508 has been found to combine effectively with components of R-CHOP and with novel targeted agents, including ibrutinib and venetoclax, in human lymphoma models .
- Methods : Not specified .
- Results : Not specified .
Application in Dysregulated Translation of Messenger RNA (mRNA)
- Field : Molecular Biology
- Summary : Dysregulated translation of mRNA plays a role in the pathogenesis of multiple solid tumors and hematological malignancies. MNK1 and MNK2 integrate signals from several oncogenic and immune signaling pathways, including RAS, p38, and Toll-like receptor (TLR) pathways, by phosphorylating eukaryotic initiation factor 4E (eIF4E) and other key effector proteins including hnRNPA1 and PSF .
- Methods : Through phosphorylation of these regulatory proteins MNK1 and MNK2 selectively regulate the stability and translation of a subset of cellular mRNA. eFT508 is a potent, highly selective, and orally bioavailable MNK1 and MNK2 inhibitor. eFT508 has a half-maximal inhibitory concentration (IC 50) of 1-2 nM against both MNK isoforms in enzyme assays and inhibits the kinase through a reversible, ATP-competitive mechanism of action .
- Results : Treatment of tumor cell lines with eFT508 led to a dose-dependent reduction in eIF4E phosphorylation at serine 209 (IC 50 = 2-16 nM), consistent with previous findings that phosphorylation of this site is solely dependent upon MNK1/MNK2 .
properties
IUPAC Name |
6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTBYUWLRDZAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022534 | |
Record name | Tomivosertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tomivosertib | |
CAS RN |
1849590-01-7 | |
Record name | Tomivosertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1849590017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tomivosertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tomivosertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOMIVOSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H19X4WBV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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